Cas no 2411276-95-2 (2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide)

2-Chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide is a specialized acetamide derivative featuring a difluoromethoxy-substituted 1,3-dioxaindan core. This compound is of interest in agrochemical and pharmaceutical research due to its unique structural attributes, including the chloroacetamide moiety and difluoromethoxy group, which may enhance bioactivity and metabolic stability. Its design allows for potential applications as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound's stability under various conditions and its reactivity profile make it a valuable candidate for further derivatization and mechanistic studies in medicinal and crop protection chemistry.
2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide structure
2411276-95-2 structure
Product Name:2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide
CAS No:2411276-95-2
MF:C12H12ClF2NO4
MW:307.67778968811
CID:6293039
PubChem ID:146085960
Update Time:2025-05-21

2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide
    • 2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide
    • 2-chloro-N-{[6-(difluoromethoxy)-1,3-dioxaindan-5-yl]methyl}-N-methylacetamide
    • EN300-26589799
    • Z1562143908
    • 2411276-95-2
    • Inchi: 1S/C12H12ClF2NO4/c1-16(11(17)4-13)5-7-2-9-10(19-6-18-9)3-8(7)20-12(14)15/h2-3,12H,4-6H2,1H3
    • InChI Key: ISRBIVOJYNBFNH-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)CC1C=C2C(=CC=1OC(F)F)OCO2)=O

Computed Properties

  • Exact Mass: 307.0422919g/mol
  • Monoisotopic Mass: 307.0422919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48Ų

2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26589799-0.05g
2-chloro-N-{[6-(difluoromethoxy)-1,3-dioxaindan-5-yl]methyl}-N-methylacetamide
2411276-95-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide

Comprehensive Overview of 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide (CAS No. 2411276-95-2)

The compound 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide (CAS No. 2411276-95-2) is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethoxy and 1,3-dioxaindan moieties, make it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries and industry trends.

One of the most searched questions in the field of organic chemistry is how difluoromethoxy groups influence the biological activity of compounds. Studies suggest that the introduction of difluoromethoxy can enhance metabolic stability and bioavailability, making 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide a promising candidate for drug development. Researchers are particularly interested in its potential as a chiral building block or intermediate in synthesizing more complex molecules.

The 1,3-dioxaindan core in this compound is another focal point for discussions. This heterocyclic scaffold is known for its versatility in medicinal chemistry, often contributing to improved solubility and target binding affinity. Recent publications highlight its role in designing central nervous system (CNS) agents and anti-inflammatory drugs, aligning with the growing demand for neurodegenerative disease treatments.

From an agrochemical perspective, the chloroacetamide functional group in 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide has drawn attention due to its herbicidal properties. Industry experts are investigating its efficacy as a selective herbicide or plant growth regulator, especially in sustainable farming practices. The integration of fluorine atoms into such compounds is a trending topic, as it often reduces environmental persistence while maintaining activity.

Synthetic accessibility is another frequently searched topic related to this compound. The N-methylacetamide moiety offers a straightforward route for further derivatization, enabling researchers to explore structure-activity relationships (SAR). Computational chemistry tools, such as molecular docking and QSAR modeling, are increasingly used to predict its interactions with biological targets, saving time and resources in early-stage research.

Environmental and regulatory considerations are also critical. While 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide is not classified as hazardous, its degradation products and ecotoxicological profile are under scrutiny. This aligns with the broader industry shift toward green chemistry and sustainable synthesis methods, which are highly searched topics in academic and industrial circles.

In summary, 2-chloro-N-{6-(difluoromethoxy)-1,3-dioxaindan-5-ylmethyl}-N-methylacetamide (CAS No. 2411276-95-2) represents a multifaceted compound with applications spanning pharmaceuticals and agrochemicals. Its structural features, including the difluoromethoxy and 1,3-dioxaindan groups, position it as a valuable subject for ongoing research. By addressing current trends like fluorine incorporation, CNS drug design, and sustainable agriculture, this compound remains at the forefront of scientific inquiry.

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